
4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a thiomorpholine ring, which is a sulfur-containing heterocycle, and a dichloro-isopropoxyphenyl group, contributing to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-isopropoxyaniline.
Formation of Intermediate: The aniline derivative is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Cyclization: The isothiocyanate intermediate undergoes cyclization with an appropriate amine to form the thiomorpholine ring.
Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiomorpholine Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, or cell proliferation, depending on its specific application.
Comparación Con Compuestos Similares
- 2,4-Dichloro-5-isopropoxyphenylhydrazine
- 2,4-Dichloro-5-isopropoxyaniline
- Oxadiazon
Comparison:
- Uniqueness: 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione is unique due to its thiomorpholine ring and dione functionality, which are not present in the similar compounds listed above.
- Reactivity: The presence of the thiomorpholine ring enhances its reactivity compared to other similar compounds, making it a valuable intermediate in various synthetic processes.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
4-(2,4-dichloro-5-propan-2-yloxyphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-7(2)19-11-4-10(8(14)3-9(11)15)16-12(17)5-20-6-13(16)18/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOHTQNYPVDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
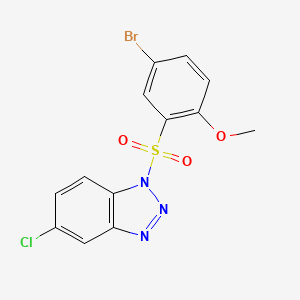
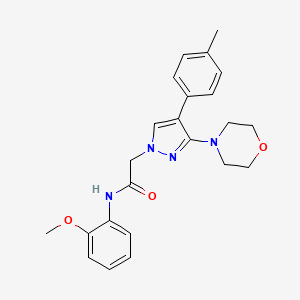
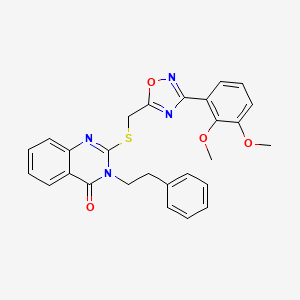
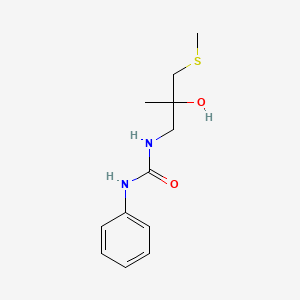

![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2593749.png)

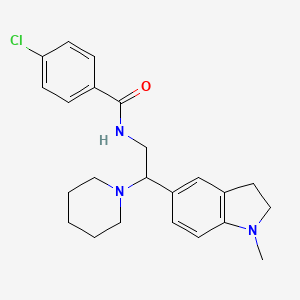
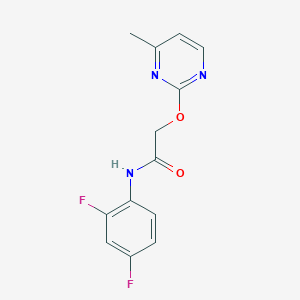
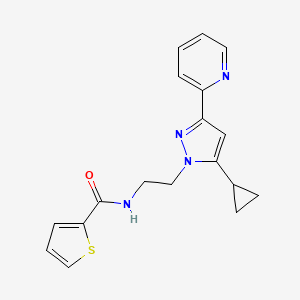
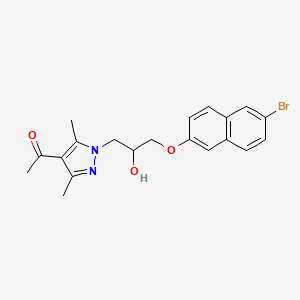
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2593761.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)
